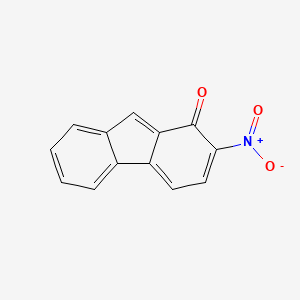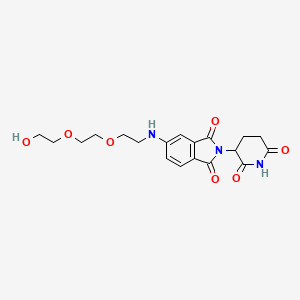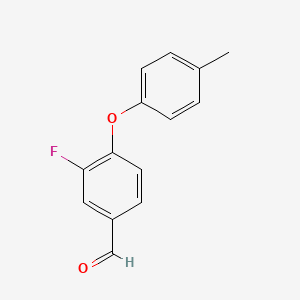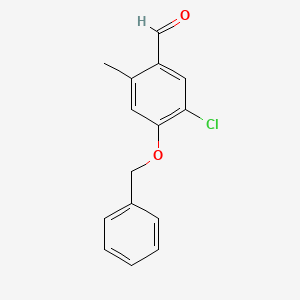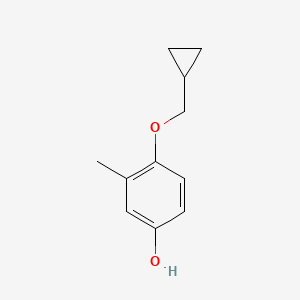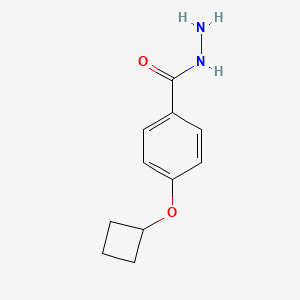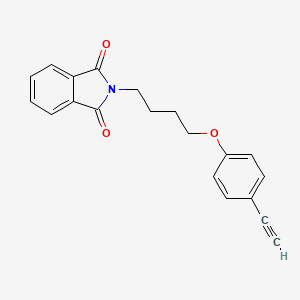
2-(4-(4-Ethynylphenoxy)butyl)isoindoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(4-Ethynylphenoxy)butyl)isoindoline-1,3-dione is a synthetic compound belonging to the isoindoline-1,3-dione family. Isoindoline-1,3-dione derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features an ethynyl group attached to a phenoxybutyl chain, which is linked to the isoindoline-1,3-dione core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-Ethynylphenoxy)butyl)isoindoline-1,3-dione typically involves the reaction of phthalic anhydride with an appropriate aniline derivative in the presence of a solvent like toluene. The reaction mixture is refluxed for 24 hours to ensure complete conversion . The resulting product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of isoindoline-1,3-dione derivatives often employs green chemistry principles to minimize environmental impact. Solventless reactions and simple heating methods are used to synthesize these compounds efficiently . The purification process is designed to be as green as possible, reducing the use of harmful solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
2-(4-(4-Ethynylphenoxy)butyl)isoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The isoindoline-1,3-dione core can be reduced to isoindoline derivatives.
Substitution: The phenoxybutyl chain can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Isoindoline derivatives.
Substitution: Various substituted phenoxybutyl derivatives.
Scientific Research Applications
2-(4-(4-Ethynylphenoxy)butyl)isoindoline-1,3-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its anticonvulsant and antipsychotic properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-(4-Ethynylphenoxy)butyl)isoindoline-1,3-dione involves its interaction with molecular targets such as dopamine receptors. It modulates the activity of these receptors, potentially leading to therapeutic effects in conditions like Parkinson’s disease and epilepsy . The compound may also inhibit the aggregation of β-amyloid protein, suggesting a role in Alzheimer’s disease treatment .
Comparison with Similar Compounds
Similar Compounds
Phthalimide: A simpler isoindoline-1,3-dione derivative with similar biological activities.
N-(4-Bromobutyl)phthalimide: Another isoindoline-1,3-dione derivative with a bromobutyl chain.
4-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione: A compound used in treating diseases related to TNF-α activity.
Uniqueness
2-(4-(4-Ethynylphenoxy)butyl)isoindoline-1,3-dione is unique due to its ethynyl group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other isoindoline-1,3-dione derivatives and may contribute to its specific therapeutic effects.
Properties
Molecular Formula |
C20H17NO3 |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
2-[4-(4-ethynylphenoxy)butyl]isoindole-1,3-dione |
InChI |
InChI=1S/C20H17NO3/c1-2-15-9-11-16(12-10-15)24-14-6-5-13-21-19(22)17-7-3-4-8-18(17)20(21)23/h1,3-4,7-12H,5-6,13-14H2 |
InChI Key |
OOMJOOJDHOREBU-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=C(C=C1)OCCCCN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


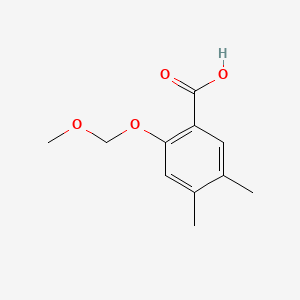
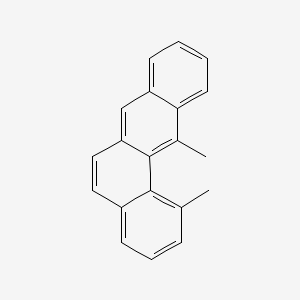
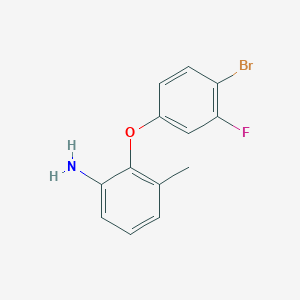
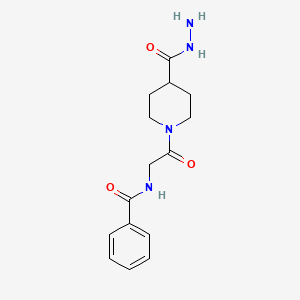
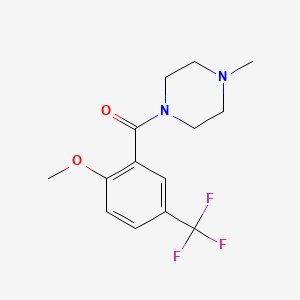
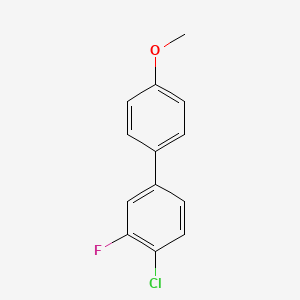
![(2S)-2-[(2R)-2-[3-(2-azidoethoxy)propanamido]-3-methylbutanamido]-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]pentanamide](/img/structure/B14763474.png)
![1-Chloro-1-[4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B14763477.png)
